Srx246 - 512784-93-9

Srx246

Catalog Number: EVT-284744
CAS Number: 512784-93-9
Molecular Formula: C42H49N5O5
Molecular Weight: 703.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRX-246, also known as API-246, is a vasopressin (AVP) V1a antagonist potentially for treatment of intermittent explosive disorder.
Source and Classification

SRX246 is classified within the category of small-molecule receptor antagonists. It specifically targets the vasopressin 1a receptor, which is part of the vasopressin receptor family involved in various endocrine and behavioral functions. The compound is synthesized through organic chemistry techniques that enhance its selectivity and potency against the vasopressin 1a receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of SRX246 involves several key steps that focus on optimizing its binding affinity and bioavailability. Initial studies have employed combinatorial chemistry techniques to generate a library of potential antagonists. These compounds are then screened for their ability to bind selectively to the vasopressin 1a receptor.

  1. Chemogenomic Approaches: The synthesis often utilizes chemogenomic strategies that integrate biological data with chemical libraries to identify promising candidates.
  2. Parallel Library Synthesis: This method allows for the rapid generation of multiple compounds, facilitating high-throughput screening for effective vasopressin 1a receptor antagonists .
Molecular Structure Analysis

Structure and Data

The molecular structure of SRX246 reveals a complex arrangement conducive to its function as a receptor antagonist. The compound's structure is characterized by specific functional groups that enhance its interaction with the vasopressin 1a receptor.

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: Approximately 329.81 g/mol
  • Structural Features: The presence of aromatic rings and nitrogen-containing groups contributes to its binding properties.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing SRX246 typically include:

Detailed reaction pathways are often optimized through iterative testing to improve yield and purity.

Mechanism of Action

Process and Data

SRX246 exerts its pharmacological effects by selectively antagonizing the vasopressin 1a receptor. This action inhibits the receptor's signaling pathways, which are implicated in various neuropsychiatric disorders.

  • Inhibition of Vasopressin Binding: By blocking vasopressin from binding to its receptor, SRX246 disrupts downstream signaling associated with stress and anxiety responses.
  • Impact on Behavior: Preclinical studies suggest that this mechanism may lead to anxiolytic effects, making it a potential therapeutic option for anxiety-related conditions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SRX246 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents, which aids in its formulation for biological assays.
  • Stability: The compound exhibits stability under physiological conditions, which is crucial for its effectiveness as a therapeutic agent.
  • LogP Value: A calculated partition coefficient (LogP) indicates favorable lipophilicity, enhancing its ability to penetrate biological membranes.
Applications

Scientific Uses

SRX246 has shown promise in various scientific applications:

  • Neuropsychiatric Research: It is being investigated for its potential use in treating anxiety disorders and autism spectrum disorder due to its action on the vasopressin system.
  • Imaging Studies: Research is ongoing into using SRX246 as a ligand for imaging studies involving positron emission tomography (PET), which could provide insights into vasopressin receptor dynamics in vivo .
Introduction to SRX246 and Vasopressin Receptor Antagonism

Neuropharmacological Significance of Vasopressin Signaling in Neuropsychiatric Disorders

Arginine vasopressin (AVP) is a neuropeptide exerting profound influence over socioemotional processing, stress responses, and threat reactivity within the central nervous system. Its actions are mediated primarily through two G-protein-coupled receptor subtypes: V1a and V1b. The V1a receptor (V1aR) is the dominant subtype expressed widely throughout limbic and cortical regions, including the amygdala, hypothalamus, anterior cingulate cortex, and septum—circuits critically involved in emotional regulation, fear processing, and aggression [1] [5] [6]. Dysregulated vasopressinergic signaling within these circuits has been strongly implicated in the pathophysiology of numerous neuropsychiatric conditions. Preclinical evidence demonstrates that elevated AVP release heightens anxiety, aggression, and fear responses, while human functional magnetic resonance imaging (fMRI) studies reveal that intranasal AVP administration modulates neural activity in regions processing aversive social stimuli and threat perception [2] [5]. Crucially, clinical observations indicate abnormal AVP levels or V1aR expression patterns in conditions characterized by maladaptive aggression, irritability, and anxiety, such as intermittent explosive disorder (IED), post-traumatic stress disorder (PTSD), and the neuropsychiatric symptoms of Huntington's disease (HD) [1] [6] [9]. This convergence of evidence positions the V1aR as a high-value target for pharmacological intervention.

Table 1: Central Vasopressin Receptor Subtypes and Clinical Correlations

Receptor SubtypePrimary CNS DistributionKey Functional RolesAssociated Clinical Disorders
V1a (V1aR)Amygdala, Hypothalamus, Septum, Cortex, BrainstemEmotional reactivity, Fear conditioning, Social aggression, Anxiety modulationIED, PTSD, HD irritability/aggression, Anxiety disorders
V1b (V1bR)Primarily Hypothalamic regions (e.g., pituitary)Hypothalamic-pituitary-adrenal (HPA) axis modulationLess directly linked to aggression/anxiety circuits

SRX246 as a First-in-Class Vasopressin V1a Receptor Antagonist

SRX246 (chemical formula: C₄₂H₄₉N₅O₅; molar mass: 703.884 g·mol⁻¹) is an orally bioavailable, brain-penetrant, small-molecule antagonist characterized by exceptional selectivity for the human V1a receptor [1] [7] [4]. Structurally, it is classified as an azetidinone derivative, evolving from the lead compound LY-307174 through focused medicinal chemistry optimization to enhance CNS penetration and receptor specificity [1] [4]. Its pharmacophore centers around a β-lactam (azetidinone) ring system. SRX246 exhibits nanomolar affinity for the V1aR (Kᵢ in the low nM range) with minimal interaction at related receptors (V1b, V2, oxytocin receptors), minimizing off-target effects [1] [7] [13]. A defining characteristic underpinning its therapeutic potential is its confirmed blood-brain barrier (BBB) penetration in both preclinical models and humans, enabling effective engagement with central V1a receptors [5] [7] [14]. Proof of central target engagement was demonstrated in a human fMRI study where oral SRX246 pretreatment effectively blocked intranasal AVP-induced alterations in the BOLD signal response within key regions like the amygdala and anterior cingulate cortex during exposure to angry faces—a direct neural correlate of its mechanism of action [5]. This distinguishes SRX246 as the first-in-class selective V1aR antagonist advanced into clinical development for neuropsychiatric indications.

Table 2: Key Molecular and Pharmacological Properties of SRX246

PropertyValue/CharacteristicSignificance
Chemical ClassAzetidinone derivativeCore pharmacophore enabling V1aR binding
Molecular Weight703.884 g/molWithin range typically compatible with CNS penetration
SelectivityHigh selectivity for V1aR over V1b, V2, OT receptorsMinimizes off-target effects; specific V1aR blockade
BBB PenetrationConfirmed (animal and human data)Enables action on central V1a receptors critical for emotional behavior
Primary MechanismCompetitive antagonism of V1aRBlocks vasopressin signaling in emotion/fear/aggression circuits
Development StatusPhase II clinical trials (IED, HD, PTSD)First selective V1aR antagonist in clinical trials for neuropsychiatry

Rationale for Targeting V1a Receptors in Aggression and Irritability Pathophysiology

The development of SRX246 is grounded in a robust translational rationale linking central V1aR signaling to the neural circuitry mediating aversive emotional responses, threat reactivity, and impulsive aggression. Preclinical models consistently demonstrate that V1aR blockade reduces aggressive behavior, anxiety-like responses, and fear potentiation [1] [4]. Crucially, SRX246 demonstrated efficacy in these models, reducing aggression and stress responses [4] [6]. In humans, the role of AVP/V1aR is supported by experimental medicine paradigms. The NPU threat test (Neutral, Predictable, Unpredictable threat of shock) specifically dissociates fear (phasic response to imminent, predictable threat) from anxiety (sustained response to potential, unpredictable threat). A randomized, double-blind, placebo-controlled study in healthy volunteers demonstrated that SRX246 selectively reduced anxiety-potentiated startle (response during unpredictable threat periods) without affecting fear-potentiated startle (response during predictable threat) [2]. This pattern mirrors the effects of established anxiolytics like SSRIs and benzodiazepines and is highly relevant as anxiety-potentiated startle is pathologically elevated in anxiety and trauma-related disorders [2].

This rationale extends powerfully to specific clinical populations with high unmet need:

  • Huntington's Disease (HD): Irritability and aggression affect 40-70% of HD patients, often preceding motor symptoms, and are major contributors to caregiver burden and institutionalization [3] [4] [9]. Existing off-label treatments (antipsychotics, antidepressants) offer limited efficacy and carry significant side-effect burdens. The exploratory phase 2 STAIR trial (Safety, Tolerability, and Activity of SRX246 in Irritable HD patients; NCT02507284) provided compelling evidence of SRX246's activity. Exploratory analyses of behavioral endpoints, notably the Cohen-Mansfield Agitation Inventory (CMAI) and electronic diaries (eDiary), demonstrated significant reductions in aggressive acts (both verbal and physical) reported by caregivers in HD patients treated with SRX246 (120 mg or 160 mg BID) compared to placebo [3] [9]. Critically, apathy and suicidality were unaffected, suggesting a targeted effect on negative behavioral outbursts.
  • Intermittent Explosive Disorder (IED) and Post-Traumatic Stress Disorder (PTSD): IED, characterized by recurrent, severe impulsive aggression, has a lifetime prevalence of ~5% in the US with no approved treatments [1] [6]. PTSD involves persistent hyperarousal, heightened threat sensitivity, and irritability. The involvement of V1aR-mediated circuits in threat response and emotional dysregulation provides a strong mechanistic basis for SRX246. Ongoing Phase II trials (e.g., NCT02055638 for IED, NCT02733614 for PTSD) are evaluating its clinical efficacy based on this rationale [1] [6] [8]. The compound's ability to dampen exaggerated responses to unpredictable threat (anxiety-potentiated startle) directly addresses core features of PTSD pathophysiology [2] [8].

Table 3: Summary of Key Clinical Findings Supporting SRX246's Activity

Study Type/ModelKey FindingImplication for Clinical Use
Experimental Medicine (NPU Test - Healthy Volunteers)SRX246 selectively reduced anxiety-potentiated startle (unpredictable threat response) [2]Demonstrates target engagement and mechanism relevant to anxiety and hyperarousal in PTSD/IED
fMRI Study (AVP Challenge - Healthy Males)SRX246 blocked AVP-induced BOLD signal changes in amygdala, ACC, TPJ, and precuneus in response to angry/aversive faces [5]Confirms central V1aR blockade and modulation of threat/aggression circuits
Phase 2 STAIR Trial (HD Patients - Exploratory Endpoints)Reduction in aggressive acts (physical/verbal) measured by CMAI and caregiver eDiary reports [3] [9]Provides clinical proof-of-concept for reducing aggression in neuropsychiatric disorders
Preclinical ModelsReduced aggression, fear, and anxiety-like behaviors [1] [4] [6]Foundational evidence supporting V1aR antagonism as a strategy for emotional dysregulation

Properties

CAS Number

512784-93-9

Product Name

Srx246

IUPAC Name

(2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1R)-1-phenylethyl]-4-(4-piperidin-1-ylpiperidin-1-yl)butanamide

Molecular Formula

C42H49N5O5

Molecular Weight

703.9 g/mol

InChI

InChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1

InChI Key

FJUKOXWSIGULLE-JVOQCOEYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7

Solubility

Soluble in DMSO

Synonyms

SRX-246; SRX246; SRX 246; API-246; API246; API 246;

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.